

Unveiling the Multifaceted Effects of Bardoxolone Methyl: A Cross-Cell Line Comparison

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Compound of Interest					
Compound Name:	Bardoxolone Methyl				
Cat. No.:	B1667750	Get Quote			

A comprehensive analysis of **Bardoxolone Methyl**'s therapeutic potential reveals a consistent mechanism of action centered on the activation of the Nrf2 pathway, alongside cell-specific secondary effects. This guide synthesizes experimental data from various studies to provide a comparative overview of its activity in different cancer and non-cancerous cell lines, offering valuable insights for researchers and drug development professionals.

Bardoxolone Methyl, a synthetic triterpenoid, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties.[1][2] Its primary mode of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.[2][3] This guide delves into the cross-validation of **Bardoxolone Methyl**'s effects, presenting a comparative analysis of its performance across diverse cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy Across Cell Lines

Bardoxolone Methyl has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. In contrast, its effects on non-malignant cells appear to be largely cytoprotective, highlighting a potential therapeutic window. The following table summarizes the observed effects and associated concentrations in various cell lines.



Cell Line	Cell Type	Key Effects	Effective Concentration s	Citations
MCF7	Human Breast Cancer	Inhibition of migration, decreased mitochondrial respiration, induction of DNA damage, inhibition of cell proliferation.	Not specified	[4]
4T1	Murine Breast Cancer	Eradication of tumor growth and lung metastases in vivo.	500 nmol/L (in vitro)	[2][5]
W780	BRCA1 Mutant Breast Cancer	Reduced ErbB2 phosphorylation, suppression of cell proliferation, G0/G1 cell cycle arrest.	Not specified	[5]
LNCaP, C4-2B, CWR22Rv1	Human Prostate Cancer	Downregulation of Androgen Receptor (AR) and its splice variant AR-V7, inhibition of cell growth, induction of apoptosis.	Nanomolar (nM) concentrations	[6]
OVCAR8(TR), A2780cp70	Human Ovarian Cancer	Inhibition of cell growth, induction of apoptosis, suppression of	Not specified	[2]



		IL-6/STAT3 signaling.		
Ec109, KYSE70	Human Esophageal Squamous Cell Carcinoma	Cell cycle arrest at G2/M phase, induction of apoptosis and autophagy.	0.25 - 1.0 μM	[7]
Colorectal Cancer Cell Lines	Human Colorectal Cancer	Suppression of cell growth and viability, induction of apoptosis.	1.25 - 10 μM	[5]
K562	Human Chronic Myeloid Leukemia	G2/M and S phase cell cycle arrest, induction of apoptosis and autophagy.	0.25 - 1.0 μM	[8][9]
Cal-27	Oral Squamous Cell Carcinoma	Impaired tumor growth, radiosensitization , increased reactive oxygen species (ROS).	10 nM	[10]
NHEK	Normal Human Epithelial Keratinocytes	No significant cytotoxicity, no impairment of viability or clonogenicity, reduction of radiation-induced ROS.	10 nM (IC50 = 820 nM)	[10][11]
HUVECs	Human Umbilical Vein Endothelial Cells	Activation of Nrf2 signaling, protection	10 - 100 nM	[12]



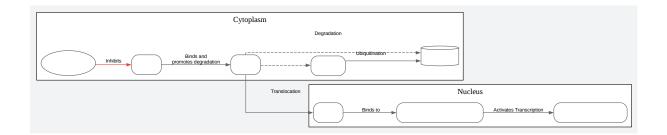
		against high glucose-induced oxidative injury and apoptosis.		
Rat Chondrocytes	Rat Cartilage Cells	Prevention of oxidative stress-mediated apoptosis and extracellular matrix degradation.	0.025 - 0.05 μM	[13][14]

Core Signaling Pathways Modulated by Bardoxolone Methyl

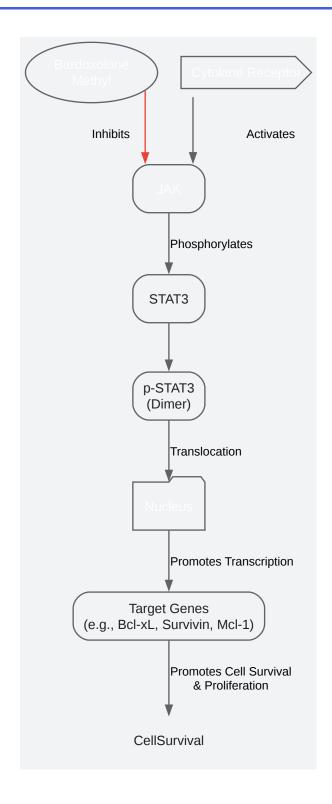
The primary mechanism of **Bardoxolone Methyl** is the activation of the Keap1-Nrf2 pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. **Bardoxolone Methyl** reacts with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for a variety of cytoprotective proteins.[2][3]

In addition to Nrf2 activation, **Bardoxolone Methyl** has been shown to inhibit the STAT3 and NF-κB signaling pathways in several cancer cell lines.[2][3] The inhibition of these proinflammatory and pro-survival pathways contributes to its anti-cancer effects, including the induction of apoptosis and suppression of cell proliferation.

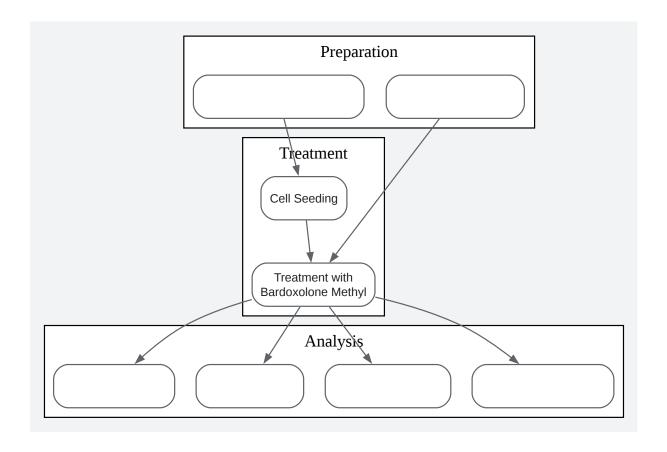












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